molecular formula C7H8N4 B11921824 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine

2-Methylpyrazolo[1,5-a]pyrimidin-5-amine

Cat. No.: B11921824
M. Wt: 148.17 g/mol
InChI Key: GPPPSDHVFPESAZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine typically involves the condensation of appropriate aminopyrazoles with various aldehydes or ketones under acidic or basic conditions. The reaction proceeds through an addition-elimination mechanism, often facilitated by catalysts or specific reaction conditions to enhance yield and selectivity .

Industrial Production Methods: Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include continuous flow processes, which allow for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups .

Scientific Research Applications

Chemistry: 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for diverse chemical modifications .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with various biomolecules. It has shown promise in inhibiting specific enzymes involved in disease pathways .

Medicine: This compound is investigated for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities. Its ability to interact with specific molecular targets makes it a valuable candidate for drug development .

Industry: In the industrial sector, this compound is used in the development of materials with unique optical properties, such as fluorescent dyes and sensors .

Mechanism of Action

The mechanism of action of 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt disease-related pathways, making it a potential therapeutic agent .

Comparison with Similar Compounds

Uniqueness: 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-methylpyrazolo[1,5-a]pyrimidin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-5-4-7-9-6(8)2-3-11(7)10-5/h2-4H,1H3,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPPPSDHVFPESAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CC(=NC2=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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